molecular formula C7H9N3O2 B13117883 2-(6-Hydroxypyridin-3-yl)acetohydrazide

2-(6-Hydroxypyridin-3-yl)acetohydrazide

Cat. No.: B13117883
M. Wt: 167.17 g/mol
InChI Key: CSNLVRNCXZHYQH-UHFFFAOYSA-N
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Description

2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an acetohydrazide moiety at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 6-oxo derivatives.

    Reduction: Formation of 6-hydroxy derivatives.

    Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The acetohydrazide moiety is particularly important for its binding affinity and specificity. The compound may also participate in redox reactions within biological systems, affecting various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1,6-dihydropyridin-3-ylboronic acid: Similar structure but with a boronic acid group instead of an acetohydrazide.

    6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring and dicarboxamide groups.

Uniqueness

2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide is unique due to its specific combination of a pyridine ring with a keto group and an acetohydrazide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(6-oxo-1H-pyridin-3-yl)acetohydrazide

InChI

InChI=1S/C7H9N3O2/c8-10-7(12)3-5-1-2-6(11)9-4-5/h1-2,4H,3,8H2,(H,9,11)(H,10,12)

InChI Key

CSNLVRNCXZHYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1CC(=O)NN

Origin of Product

United States

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